N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide (abbreviated as NPTB) is a small molecule compound that has gained significant attention in recent years due to its potential applications in scientific research. NPTB is a selective inhibitor of a protein called bromodomain-containing protein 4 (BRD4), which plays a crucial role in regulating gene expression.
Scientific Research Applications
Histone Deacetylase Inhibition
The discovery of certain benzamide compounds like MGCD0103, exhibiting selective inhibition of histone deacetylases (HDACs), highlights their potential in cancer treatment. These compounds block cancer cell proliferation and induce apoptosis, demonstrating significant antitumor activity and advancing into clinical trials (Zhou et al., 2008).
Potassium Channel Openers
Research on N-pyridyl benzamide KCNQ2/Q3 potassium channel openers identifies their application in treating epilepsy and pain. While initial compounds showed unacceptable toxicities, their structural modifications led to derivatives advancing into clinical studies, showcasing the role of these compounds in neurological disorders (Amato et al., 2011).
Antineoplastic Tyrosine Kinase Inhibition
Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, has been evaluated in chronic myelogenous leukemia patients. Its metabolites and the main metabolic pathways in humans were identified, providing insights into its pharmacokinetics and potential for therapeutic use (Gong et al., 2010).
Luminescent Properties for Biological Applications
Research into benzamides with pyridine, pyrazine, and pyrimidine rings has led to the development of difluoroboronated complexes emitting blue fluorescence. These compounds, demonstrating aggregation-enhanced emission (AEE) and multi-stimuli-responsive properties, are explored for applications in organic materials and biological imaging (Yamaji et al., 2017).
Vascular Endothelial Growth Factor Receptor-2 Inhibition
Substituted benzamides have been identified as potent inhibitors of VEGFR-2 kinase activity. These compounds exhibit high selectivity, favorable pharmacokinetics, and robust in vivo efficacy in cancer models, showcasing their potential as cancer therapeutics (Borzilleri et al., 2006).
properties
IUPAC Name |
N-(2-pyrrolidin-1-ylpyrimidin-5-yl)-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O/c17-16(18,19)12-5-3-4-11(8-12)14(24)22-13-9-20-15(21-10-13)23-6-1-2-7-23/h3-5,8-10H,1-2,6-7H2,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGGLMKVORQYLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=N2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.